molecular formula C22H24N2O B2832133 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone CAS No. 1706130-82-6

2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone

Cat. No.: B2832133
CAS No.: 1706130-82-6
M. Wt: 332.447
InChI Key: YZUHOWGFKMCNJM-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone is a synthetic indole-derivative research chemical designed for biochemical and pharmacological research. While this specific compound is novel, its core structure is based on the 1-(1H-indol-3-yl)ethanone scaffold, a moiety recognized in medicinal chemistry for its diverse biological activities. Key Research Applications & Value: The primary research value of this compound lies in the investigation of new antimicrobial agents. Structurally similar 1-(1H-indol-3-yl) derivatives have demonstrated significant fungicidal activity against Candida albicans , Candida glabrata , and Aspergillus niger strains, with some showing a promising trend toward synergism when combined with commercial antifungals like fluconazole . Furthermore, indolylquinazolinone analogs have exhibited potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a major antibiotic-resistant pathogen . Researchers are also exploring related compounds as inhibitors of bacterial biofilm formation and potential (p)ppGpp synthetase enzyme inhibitors, which could open new avenues for combating bacterial persistence and antibiotic tolerance . Handling & Safety: This product is intended for research and analysis purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22(14-19-15-23-21-12-5-4-11-20(19)21)24-13-7-6-10-18(16-24)17-8-2-1-3-9-17/h1-5,8-9,11-12,15,18,23H,6-7,10,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUHOWGFKMCNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone typically involves multi-step organic reactions. A common route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Azepane Ring: The azepane ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Coupling Reactions: The final step involves coupling the indole and azepane moieties, often through a condensation reaction.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Catalysts: Use of catalysts to improve reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Reactivity of the Ethanone Group

The ketone functional group is central to the compound’s reactivity:

  • Nucleophilic addition : The carbonyl carbon undergoes nucleophilic attacks.
    • Grignard reactions : Formation of tertiary alcohols with organomagnesium halides (e.g., RMgX).
    • Hydrazone formation : Reaction with hydrazines (e.g., NH2_2NH2_2) yields hydrazones, useful in heterocycle synthesis .
  • Reduction :
    • Catalytic hydrogenation (H2_2, Pd/C) or borohydride reagents (NaBH4_4) reduce the ketone to a secondary alcohol .
  • Condensation reactions :
    • Claisen-Schmidt aldol condensation : With aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated ketones .

Indole Ring Reactivity

The indole moiety participates in electrophilic substitution, primarily at positions 2 and 5 due to the electron-donating nitrogen:

  • Electrophilic substitution :
    • Nitration (HNO3_3/H2_2SO4_4): Substitution at C-5.
    • Sulfonation (H2_2SO4_4): Forms sulfonic acid derivatives.
  • Cross-coupling reactions :
    • Buchwald-Hartwig amination : Palladium-catalyzed C–N bond formation for aryl halide functionalization .

3-Phenylazepane Reactivity

The azepane’s secondary amine enables:

  • Alkylation/Acylation :
    • Reaction with alkyl halides (e.g., CH3_3I) or acyl chlorides (e.g., AcCl) forms N-alkyl/amide derivatives .
  • Hydrogen borrowing :
    • Transition metal-catalyzed (e.g., Ru) N-alkylation using alcohols, forming imine intermediates .

Multicomponent Reactions

The compound’s hybrid structure facilitates tandem reactions:

  • Fischer indole synthesis : Acid-catalyzed cyclization of arylhydrazones to form substituted indoles .
  • Hantzsch thiazole synthesis : Reaction with α-bromoketones and thioamides yields thiazole-indole hybrids .

Thermal and Acid/Base Stability

  • Thermal degradation : Thermogravimetric analysis (TGA) of similar azepane derivatives shows decomposition above 250°C .
  • pH-dependent stability : Protonation of the azepane nitrogen under acidic conditions enhances solubility but may lead to ring-opening at extremes (pH < 2 or > 12) .

Experimental Data for Analogous Compounds

Reaction TypeConditionsProduct Yield (%)Reference
Hydrazone formationNH2_2NH2_2, EtOH, 80°C85–92
Catalytic hydrogenationH2_2 (1 atm), Pd/C, EtOH78
Claisen-Schmidt condensationNaOH (solid), solvent-free, 120°C70–88
N-AlkylationCH3_3I, K2_2CO3_3, DMF65

Key Research Findings

  • Microwave-assisted synthesis : Reduced reaction times (≤15 min) and improved yields (38–82%) in multistep flow systems .
  • Solvent-free protocols : Enhanced sustainability in condensation reactions (e.g., aldol) without compromising efficiency .
  • DFT-IR correlations : Computational modeling aligns with experimental FTIR spectra for validating intermediates .

Challenges and Limitations

  • Steric hindrance : The 3-phenyl group on azepane limits reactivity at the nitrogen site.
  • Selectivity issues : Competing reaction pathways in multicomponent systems require precise stoichiometric control .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that indole derivatives exhibit anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Studies have shown that compounds similar to 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone can target specific pathways involved in tumor growth.

Neuropharmacology

The azepane moiety may contribute to neuroactive properties, making this compound a candidate for the development of drugs targeting neurological disorders. Indole derivatives are known for their interactions with serotonin receptors, which can be beneficial in treating depression and anxiety disorders.

Anti-inflammatory Effects

Indole-based compounds have been documented to possess anti-inflammatory properties. The potential modulation of inflammatory pathways by this compound could lead to its application in treating conditions like arthritis or inflammatory bowel disease.

Biological Research Applications

The biological activity of this compound supports its use in various research settings:

Enzyme Inhibition Studies

Due to its structural features, this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it useful for studying enzyme kinetics and mechanisms.

Receptor Binding Studies

The ability of the compound to interact with neurotransmitter receptors allows researchers to explore its effects on signaling pathways, providing insights into receptor pharmacology.

Material Science Applications

In addition to biological applications, the compound's unique chemical structure may lend itself to innovative uses in material science:

Development of Functional Materials

The incorporation of indole and azepane moieties can lead to the synthesis of new polymers or coatings with desirable properties such as enhanced stability or specific reactivity.

Case Study 1: Anticancer Properties

A study on a related indole derivative demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the potential for similar compounds like this compound to contribute to cancer therapy .

Case Study 2: Neuroactive Compounds

Research into indole-based compounds has shown promise in modulating serotonin receptors, suggesting that derivatives could be developed for treating mood disorders .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and azepane structures might interact with:

    Receptors: Binding to neurotransmitter receptors or other cell surface receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Modulating signaling pathways within cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone and analogous indole-based ketones:

Compound Name Indole Substituent Ketone Substituent Molecular Formula Molecular Weight (g/mol) Key Hazards/Toxicity Synthetic Yield
This compound None 3-Phenylazepane Likely C21H22N2O ~318.42 (estimated) Not reported in evidence Not reported
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone None Phenylsulfonyl C16H13NO3S 299.34 H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation) Not reported
Methanone, (2-methyl-1H-indol-3-yl)(3-nitrophenyl)- 2-Methyl 3-Nitrophenyl C16H12N2O3 280.28 Not explicitly reported; nitro groups often associated with reactivity 64.0%
2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone 1-Pentyl 2-Methoxyphenyl C22H23NO2 333.43 Not reported Not reported

Key Observations:

Substituent Effects on Lipophilicity and Bioactivity: The 3-phenylazepane group in the target compound confers significant steric bulk and lipophilicity compared to phenylsulfonyl () or nitrophenyl () substituents. This may enhance membrane permeability but reduce solubility .

Toxicity Profiles: The phenylsulfonyl derivative () exhibits acute oral toxicity (H302) and skin/eye irritation risks, possibly due to the sulfonyl group’s electrophilic nature .

Gold-catalyzed methods (as in ) are noted for indole functionalization but may introduce cost and complexity.

Biological Activity

2-(1H-Indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O
  • Molecular Weight : 284.36 g/mol
  • CAS Number : Not widely documented but related compounds exist.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its potential as an inhibitor of specific enzymes involved in neurochemical pathways.

Neurotransmitter Modulation

Research indicates that indole derivatives can influence serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. The azepane moiety may enhance binding affinity due to conformational flexibility, allowing better interaction with receptor sites.

Enzyme Inhibition

Studies suggest that the compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition could lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety.

Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Antidepressant-like effectsIncreased serotonin levels
Neuroprotective propertiesReduced neuronal apoptosis
Anti-inflammatory activityDecreased pro-inflammatory cytokines
Analgesic effectsPain relief in animal models

Case Studies

Several case studies have explored the pharmacological effects of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Antidepressant Activity

A study on a structurally similar compound demonstrated significant antidepressant effects in rodent models. The mechanism was linked to serotonin reuptake inhibition and enhanced neurogenesis in the hippocampus, suggesting that this compound may exhibit similar properties.

Case Study 2: Neuroprotection

Research involving indole derivatives highlighted their neuroprotective effects against oxidative stress-induced neuronal damage. The compound's ability to modulate antioxidant enzyme activity could be a critical factor in preventing neurodegenerative diseases.

Case Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of indole-based compounds indicated a reduction in inflammatory markers in vitro. This suggests that this compound may also possess therapeutic potential in treating inflammatory conditions.

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone, and what key reaction conditions should be considered?

The synthesis typically involves multi-step organic reactions, starting with indole derivatization followed by coupling with the azepane moiety. For example:

Indole activation : Protect the indole nitrogen (e.g., via ethylation) to prevent side reactions .

Ketone formation : Use sulfonation or Friedel-Crafts acylation to introduce the ethanone group .

Azepane coupling : Employ nucleophilic substitution or Buchwald-Hartwig amination to attach the 3-phenylazepane group .
Key conditions : Anhydrous solvents (e.g., DMF or THF), catalysts (e.g., Pd for cross-coupling), and controlled temperatures (60–120°C) to avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret critical spectral data?

  • NMR : 1H/13C NMR identifies indole protons (δ 7.0–7.8 ppm) and azepane methylenes (δ 2.5–3.5 ppm). Overlapping signals may require 2D experiments (COSY, HSQC) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 347.2). Fragmentation patterns validate structural motifs .
  • IR : Carbonyl stretches (~1700 cm⁻¹) and indole N-H bands (~3400 cm⁻¹) confirm functional groups .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Protocols : Use fume hoods, PPE (gloves, lab coats), and P95 respirators for powder handling .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction yields for synthesis when encountering low conversion rates in key coupling steps?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for azepane-indole coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) may improve nucleophilicity of intermediates .
  • Temperature gradients : Use microwave-assisted synthesis to enhance reaction kinetics .

Q. What computational chemistry approaches are suitable for predicting biological activity, and how do they compare with experimental results?

  • Molecular docking : Predict binding affinity to targets like NMDA receptors (docking scores < -7 kcal/mol suggest strong interactions) .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., indole C3 for electrophilic substitution) .
  • Validation : Compare computational IC₅₀ values with experimental radioligand binding assays (e.g., [3H]ifenprodil competition) .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data (e.g., NMR shifts vs. computational models)?

  • Purity checks : Confirm sample purity via HPLC (>95%) to rule out impurities affecting spectra .
  • Solvent effects : Simulate NMR chemical shifts using COSMO-RS models to account for solvent polarity .
  • Dynamic effects : Consider conformational flexibility via MD simulations to explain unexpected peaks .

Q. What strategies are recommended for elucidating the 3D structure when crystallography proves challenging?

  • SHELX refinement : Use SHELXL for small-molecule refinement, especially with twinned or high-resolution data .
  • Alternative methods : Employ cryo-EM or SAXS for amorphous samples .
  • Hybrid approaches : Combine NMR-derived distance restraints with computational modeling .

Q. What methodologies exist for investigating metabolic stability in preclinical models?

  • In vitro assays : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
  • Metabolite ID : Use HR-MS/MS to identify oxidation products (e.g., hydroxylation at the azepane ring) .
  • Pharmacokinetics : Calculate half-life (t½) and clearance rates in rodent plasma .

Q. How can researchers validate target engagement specificity in complex biological systems?

  • Competitive binding assays : Co-incubate with known inhibitors (e.g., ifenprodil for NMDA receptors) .
  • CRISPR knockouts : Eliminate putative targets (e.g., GluN2B subunits) and assess activity loss .
  • Thermal shift assays : Monitor protein stability changes upon compound binding .

Q. What regulatory considerations apply given structural similarities to controlled substances?

  • Structural analogs : Compare with JWH-203/JWH-250 (Schedule I cannabinoids) to assess regulatory risks .
  • Compliance : Document DEA/FDA submissions for analogs and maintain strict inventory logs .
  • Safety testing : Prioritize acute toxicity studies to meet OECD guidelines .

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